molecular formula C8H11Cl2N5 B7766166 [N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

Cat. No.: B7766166
M. Wt: 248.11 g/mol
InChI Key: FOWAIJYHRWFTHR-UHFFFAOYSA-N
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Description

2-acetyllactic acid . It is a derivative of butyric acid with methyl, hydroxy, and oxo substituents at the 2-, 2-, and 3-positions respectively . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyllactic acid typically involves the reaction of pyruvic acid with acetaldehyde in the presence of a base. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of 2-acetyllactic acid may involve fermentation processes using specific bacterial strains that can produce the compound from glucose or other carbohydrates. The fermentation process is followed by extraction and purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-acetyllactic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid.

    Reduction: It can be reduced to form 2-hydroxybutanoic acid.

    Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products Formed:

    Oxidation: Acetoacetic acid.

    Reduction: 2-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-acetyllactic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyllactic acid involves its role as a metabolite in biochemical pathways. It acts as a substrate for enzymes that catalyze its conversion to other compounds. The molecular targets and pathways involved include its interaction with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, which play crucial roles in energy metabolism.

Comparison with Similar Compounds

  • 2-hydroxybutanoic acid
  • Acetoacetic acid
  • Lactic acid

Comparison: 2-acetyllactic acid is unique due to its specific substituents at the 2-, 2-, and 3-positions, which confer distinct chemical properties compared to similar compounds. For example, while lactic acid has a single hydroxy group, 2-acetyllactic acid has additional methyl and oxo groups, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWAIJYHRWFTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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